Diltiazem hydrochloride

Descripción general

Descripción

El hidrocloruro de diltiazem es un bloqueador de los canales de calcio utilizado principalmente para tratar la hipertensión, la angina de pecho y ciertas arritmias cardíacas. Es un derivado de benzotiazepina que funciona inhibiendo la entrada de iones calcio en las células del músculo liso cardíaco y vascular, lo que lleva a la relajación de estos músculos y la posterior dilatación de los vasos sanguíneos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de diltiazem implica varios pasos clave:

Formación del Anillo de Benzotiazepina: El paso inicial implica la reacción de 2-aminotiofenol con un aldehído adecuado para formar el anillo de benzotiazepina.

Esterificación: El intermedio de benzotiazepina se esterifica luego con anhídrido acético para introducir el grupo acetoxi.

Sustitución de Dimetilaminoetilo:

Métodos de Producción Industrial: La producción industrial del hidrocloruro de diltiazem generalmente implica la síntesis a gran escala utilizando los pasos mencionados anteriormente, seguidos de procesos de purificación como la cristalización y recristalización para obtener el compuesto puro. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para garantizar la pureza y calidad del producto final .

Tipos de Reacciones:

Oxidación: El hidrocloruro de diltiazem puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y dimetilaminoetilo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del anillo de benzotiazepina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en los grupos funcionales éster y amina

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como el metóxido de sodio y la dimetilamina se emplean comúnmente

Productos Principales Formados:

Oxidación: Los productos incluyen derivados oxidados de los grupos metoxi y dimetilaminoetilo.

Reducción: Formas reducidas del anillo de benzotiazepina.

Sustitución: Derivados sustituidos en los grupos funcionales éster y amina

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Diltiazem is primarily indicated for:

- Hypertension : It effectively lowers blood pressure by relaxing blood vessels.

- Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.

- Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).

- Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.

Off-Label Uses

In addition to its approved uses, diltiazem has several off-label applications, including:

- Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.

- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .

Case Study 1: Management of Coronary Artery Spasm (CAS)

A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .

Case Study 2: Diltiazem-Induced Hyperpigmentation

A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .

Comparative Efficacy

The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:

| Parameter | Diltiazem Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Weekly Frequency of Angina | Reduced | No significant change | p < 0.01 |

| Nitroglycerin Consumption | Decreased | No significant change | p < 0.01 |

| Total Exercise Duration | Increased | No significant change | p < 0.05 |

This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .

Safety Profile

Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .

Mecanismo De Acción

El hidrocloruro de diltiazem ejerce sus efectos inhibiendo la entrada de iones calcio en las células del músculo liso cardíaco y vascular durante la despolarización. Esta inhibición ocurre mediante el bloqueo de los canales de calcio de tipo L, lo que lleva a la relajación del músculo liso, la dilatación de los vasos sanguíneos y una disminución de la resistencia vascular periférica. El compuesto también reduce la frecuencia cardíaca y la contractilidad miocárdica, contribuyendo a sus efectos antianginosos y antiarrítmicos .

Compuestos Similares:

Verapamilo: Otro bloqueador de los canales de calcio con un mecanismo de acción similar, pero que afecta principalmente al músculo cardíaco.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina que actúa preferentemente sobre el músculo liso vascular.

Amlodipina: Un bloqueador de los canales de calcio de dihidropiridina de acción prolongada que se utiliza para tratar la hipertensión y la angina de pecho .

Comparación:

Especificidad: El hidrocloruro de diltiazem muestra una especificidad intermedia, que se dirige tanto al músculo liso cardíaco como al vascular, mientras que el verapamilo afecta principalmente al corazón, y la nifedipina y la amlodipina se dirigen principalmente al músculo liso vascular.

Duración de la Acción: El hidrocloruro de diltiazem tiene una duración de acción moderada en comparación con la amlodipina de acción más prolongada.

Usos Terapéuticos: Si bien todos estos compuestos se utilizan para tratar la hipertensión y la angina de pecho, el hidrocloruro de diltiazem también es eficaz para controlar ciertas arritmias .

El hidrocloruro de diltiazem se destaca por sus efectos equilibrados tanto en el músculo liso cardíaco como en el vascular, lo que lo convierte en una opción de tratamiento versátil y eficaz para diversas afecciones cardiovasculares.

Comparación Con Compuestos Similares

Verapamil: Another calcium channel blocker with a similar mechanism of action but primarily affects the heart muscle.

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina .

Comparison:

Specificity: Diltiazem hydrochloride displays intermediate specificity, targeting both cardiac and vascular smooth muscle, whereas verapamil primarily affects the heart, and nifedipine and amlodipine mainly target vascular smooth muscle.

Duration of Action: this compound has a moderate duration of action compared to the longer-acting amlodipine.

Therapeutic Uses: While all these compounds are used to treat hypertension and angina, this compound is also effective in managing certain arrhythmias .

This compound stands out due to its balanced effects on both cardiac and vascular smooth muscle, making it a versatile and effective treatment option for various cardiovascular conditions.

Actividad Biológica

Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.

Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Candida albicans | Not specified | Not specified |

The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.

Antiviral Activity

This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.

Long-term Administration Studies

Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.

Case Studies

A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.

Propiedades

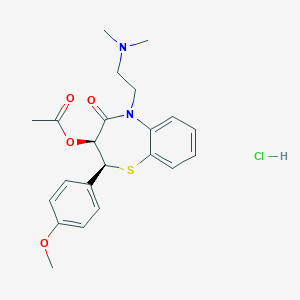

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.